molecular formula C23H29N3O2S B5984348 (1S,5S,7S)-3-[(3-methoxyphenyl)methyl]-7-(4-propan-2-yl-1,3-thiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-3-[(3-methoxyphenyl)methyl]-7-(4-propan-2-yl-1,3-thiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B5984348
M. Wt: 411.6 g/mol
InChI Key: GXUPFVFTRXJVGZ-NYDSKATKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,5S,7S)-3-[(3-methoxyphenyl)methyl]-7-(4-propan-2-yl-1,3-thiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a diazatricyclo core, a methoxyphenyl group, and a thiazolyl substituent, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-3-[(3-methoxyphenyl)methyl]-7-(4-propan-2-yl-1,3-thiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazatricyclo Core: This can be achieved through a series of cyclization reactions involving amines and aldehydes under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using a methoxybenzyl chloride and a suitable catalyst like aluminum chloride.

    Attachment of the Thiazolyl Group: This can be accomplished through a thiazole formation reaction, typically involving the condensation of a thioamide with a haloketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-3-[(3-methoxyphenyl)methyl]-7-(4-propan-2-yl-1,3-thiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiazolyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazolyl derivatives.

Scientific Research Applications

(1S,5S,7S)-3-[(3-methoxyphenyl)methyl]-7-(4-propan-2-yl-1,3-thiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,5S,7S)-3-[(3-methoxyphenyl)methyl]-7-(4-propan-2-yl-1,3-thiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5S,7S)-3-[(3-hydroxyphenyl)methyl]-7-(4-propan-2-yl-1,3-thiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
  • (1S,5S,7S)-3-[(3-methoxyphenyl)methyl]-7-(4-methyl-1,3-thiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Uniqueness

The uniqueness of (1S,5S,7S)-3-[(3-methoxyphenyl)methyl]-7-(4-propan-2-yl-1,3-thiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,5S,7S)-3-[(3-methoxyphenyl)methyl]-7-(4-propan-2-yl-1,3-thiazol-2-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c1-15(2)19-14-29-21(24-19)20-11-17-13-25(12-16-6-4-7-18(10-16)28-3)22(27)23(17)8-5-9-26(20)23/h4,6-7,10,14-15,17,20H,5,8-9,11-13H2,1-3H3/t17-,20-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUPFVFTRXJVGZ-NYDSKATKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C2CC3CN(C(=O)C34N2CCC4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CSC(=N1)[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.